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Compound of Interest

Compound Name: 5-Fluoro-2-methoxy-3-nitropyridine

Cat. No.: B580695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
5-Fluoro-2-methoxy-3-nitropyridine is a substituted pyridine derivative of interest in medicinal

chemistry and organic synthesis. Comprehensive characterization of its molecular structure is

essential for its application in drug design and development. This technical guide provides a

summary of the expected spectroscopic data for this compound, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to a lack of publicly

available experimental spectra, this guide presents predicted data based on established

principles of spectroscopy, alongside generalized experimental protocols for obtaining such

data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Fluoro-2-methoxy-3-
nitropyridine. These predictions are based on the analysis of substituent effects on the

pyridine ring and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.3-8.5 Doublet of doublets
J(H-F) ≈ 3-5, J(H-H) ≈

2-3
H-6

~7.8-8.0 Doublet of doublets
J(H-F) ≈ 8-10, J(H-H)

≈ 2-3
H-4

~4.1-4.3 Singlet - -OCH₃

Predictions are based on typical chemical shifts for substituted pyridines and known substituent

effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~160-165 (d, J(C-F) ≈ 240-260 Hz) C-5

~155-160 C-2

~140-145 C-3

~135-140 (d, J(C-F) ≈ 20-30 Hz) C-6

~115-120 (d, J(C-F) ≈ 5-10 Hz) C-4

~55-60 -OCH₃

Predictions are based on established substituent effects in pyridine systems and typical

carbon-fluorine coupling constants.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Assignment

~3100-3000 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (-OCH₃)

~1600-1450 Aromatic C=C and C=N stretching

~1530 and ~1350 Asymmetric and symmetric NO₂ stretching

~1250-1000 C-O (ether) and C-F stretching

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Assignment

174.03 [M]⁺ (Molecular Ion)

159.03 [M - CH₃]⁺

144.03 [M - NO]⁺

128.03 [M - NO₂]⁺

116.02 [M - CH₃ - NO]⁺

Predicted fragmentation patterns are based on the stability of potential fragments.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic

compound such as 5-Fluoro-2-methoxy-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid

signal overlap with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:
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Tune and shim the instrument to optimize magnetic field homogeneity.

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication) and Fourier transform.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a larger spectral width, a longer relaxation delay (e.g., 2-5

seconds), and a greater number of scans to achieve adequate signal-to-noise.

Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure to ensure good contact. This is often the simplest and

quickest method.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: A variety of mass spectrometers can be used. For initial characterization, an

instrument equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) is common.

Data Acquisition:

EI: Introduce the sample into the ion source, where it is bombarded with high-energy

electrons to induce ionization and fragmentation.

ESI: Infuse the sample solution into the ion source, where a high voltage is applied to

create a fine spray of charged droplets. The solvent evaporates, leaving charged

molecular ions.

The ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer

(e.g., quadrupole, time-of-flight).

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

novel organic compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 5-Fluoro-2-methoxy-3-nitropyridine

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Analyze Chemical Shifts, Coupling Constants, Integration Identify Characteristic Functional Group Absorptions Determine Molecular Weight and Fragmentation

Propose/Confirm Molecular Structure
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[https://www.benchchem.com/product/b580695#5-fluoro-2-methoxy-3-nitropyridine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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